Ethyl methylthioacetate

Description

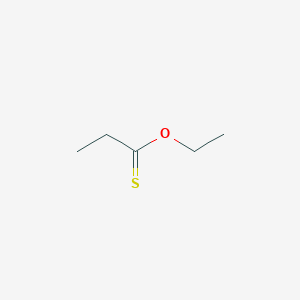

Ethyl methylthioacetate (CAS 4455-13-4), with the molecular formula C₅H₁₀O₂S and a molecular weight of 134.197 g/mol, is an organosulfur compound characterized by an ethyl ester group and a methylthio (-SCH₃) moiety attached to the acetate backbone . Structurally, it is represented as CH₃C(O)SCH₂COOCH₂CH₃. This compound is widely employed in organic synthesis, particularly in modified Pictet-Spengler cyclization reactions, where it reacts with N-sulfonyl-β-phenethylamines using phenyliodine(III) bis(trifluoroacetate) (PIFA) to yield 1,2,3,4-tetrahydroisoquinoline derivatives in moderate to high yields (e.g., 60–85%) . Its utility extends to pharmaceutical intermediates, as demonstrated in the synthesis of GW-5074, where it facilitates sulfanyl group transfer . This compound is also identified as a volatile organic compound (VOC) in Kyoho grapes, contributing to their aroma profile .

Properties

CAS No. |

924-45-8 |

|---|---|

Molecular Formula |

C5H10OS |

Molecular Weight |

118.20 g/mol |

IUPAC Name |

O-ethyl propanethioate |

InChI |

InChI=1S/C5H10OS/c1-3-5(7)6-4-2/h3-4H2,1-2H3 |

InChI Key |

XJDQUPFWVIUWNZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=S)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl methylthioacetate belongs to a family of thioesters and thioacetate derivatives. Below is a detailed comparison with structurally and functionally related compounds:

Methyl Thiolacetate (S-Methyl Thioacetate)

- Molecular Formula : C₃H₆OS

- Molecular Weight : 90.14 g/mol

- CAS : 1534-08-3

- Boiling Point : 12°C

- Structure : CH₃C(O)SCH₃

- Key Differences: Simpler structure with a methyl ester group instead of ethyl. Lower molecular weight and boiling point compared to this compound. Applications: Found in melon rinds (e.g., African Agrestis varieties) and strawberries as a volatile sulfur compound, contributing to fruity and sulfury aromas .

Methyl (Methylthio)acetate

- Molecular Formula : C₄H₈O₂S

- Molecular Weight : 120.16 g/mol

- CAS : 16630-66-3

- Structure : CH₃SCH₂COOCH₃

- Key Differences :

- Contains a methylthio group on the acetate backbone and a methyl ester.

- Intermediate molecular weight between methyl thiolacetate and this compound.

- Applications : Less studied in the provided evidence but structurally relevant to prebiotic chemistry, where thioesters are hypothesized as precursors for metabolic pathways .

Ethyl Thioacetate

- Molecular Formula : C₄H₈OS

- Molecular Weight : 104.17 g/mol

- Structure : CH₃C(S)OCH₂CH₃

- Key Differences: A thioester with an ethyl ester but lacks the methylthio substitution. Higher volatility than this compound due to the absence of the sulfur-containing methyl group. Applications: Not explicitly mentioned in the evidence, but analogous thioesters are studied for their roles in prebiotic chemistry and hydrolysis kinetics .

Table 1: Comparative Properties of this compound and Related Compounds

Reactivity and Stability

- This compound : Reacts via Pummerer-type pathways to form iminium intermediates in cyclization reactions . Its ethyl ester group enhances stability compared to methyl esters, allowing reflux conditions (e.g., 3 hours at 80°C in dichloroethane) .

- Methyl Thiolacetate : Highly volatile and prone to hydrolysis due to its low molecular weight. Its instability limits synthetic utility but makes it a transient aroma compound in fruits .

- Thioesters General : All thioesters, including this compound, exhibit high hydrolysis rates in aqueous environments due to favorable thermodynamics (ΔG ≈ -20 kJ/mol), making abiotic accumulation unlikely .

Q & A

Q. What are the standard synthetic methodologies for ethyl methylthioacetate, and how are reaction conditions optimized?

this compound is commonly synthesized via alkylation of thioacetate precursors. For example, sulfonium salts are generated by alkylating this compound, which participates in [2,3]-sigmatropic rearrangements under basic conditions (e.g., potassium carbonate) . Additionally, it serves as a reagent in multistep syntheses, such as reacting with tert-butyl hypochlorite and triethylamine in dichloromethane to form sulfanyl derivatives . Optimization involves controlling stoichiometry, solvent polarity, and inert atmospheres to minimize side reactions.

Q. What analytical techniques are validated for identifying this compound in biological or environmental matrices?

Gas chromatography-mass spectrometry (GC-MS) is widely used due to its volatility. For instance, this compound was detected as a volatile flavor compound in muskmelons using GC-MS with selective ion monitoring . Reference spectra from databases like NIST (e.g., molecular weight 136.22 g/mol, CAS-specific fragmentation patterns) aid in confirmation . Quantification requires calibration curves with internal standards (e.g., deuterated analogs) to account for matrix effects.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Personal protective equipment (PPE) includes nitrile gloves, chemical-resistant suits, and fume hoods to prevent dermal/ocular exposure . Spill management requires neutralization with inert absorbents (e.g., vermiculite) and disposal per hazardous waste regulations. First-aid measures for inhalation involve immediate fresh air exposure and medical consultation .

Advanced Research Questions

Q. How does this compound facilitate mechanistic studies in flavoprotein oxidase catalysis?

this compound acts as a substrate analog in probing oxygen activation sites. In monomeric sarcosine oxidase (MSOX), it binds to the active site, enabling spectrophotometric titration experiments to monitor intermediate formation (e.g., absorption shifts at 528 nm) . Mutagenesis studies (e.g., Lys265Met mutants) further elucidate its role in stabilizing transition states during enzymatic turnover .

Q. What experimental and computational approaches resolve discrepancies in this compound’s prebiotic stability predictions?

Thermochemical modeling of its hydrolysis kinetics under simulated prebiotic conditions (e.g., hydrothermal vents) must be validated with lab measurements. highlights combining Arrhenius plots (to determine activation energies) with density functional theory (DFT) calculations to reconcile discrepancies between predicted and observed degradation rates . Isotopic labeling (e.g., deuterated solvents) can isolate hydrolysis pathways.

Q. How does this compound participate in [2,3]-sigmatropic rearrangements, and what catalytic systems enhance yield?

In sulfonium ylide formation, this compound undergoes alkylation to generate intermediates that rearrange under mild bases (e.g., K₂CO₃). Copper catalysts (e.g., Cu(acac)₂) and aprotic solvents (e.g., THF) improve regioselectivity and yield . Monitoring via NMR (e.g., ¹H chemical shift changes) or HPLC tracks reaction progress.

Q. What methodological considerations are essential for kinetic studies of this compound in enzyme-substrate interactions?

Stopped-flow spectrophotometry is critical for capturing rapid binding events (millisecond resolution). Buffers must exclude competing nucleophiles (e.g., Tris-HCl at pH 8.0 with 2 M KCl) to stabilize enzyme-ligand complexes . Pre-steady-state kinetics require global fitting of data to models (e.g., Michaelis-Menten with noncompetitive inhibition) to derive and .

Data Contradiction Analysis

Q. How can conflicting data on this compound’s stability in aqueous versus nonpolar solvents be addressed?

Contradictions arise from solvent polarity effects on hydrolysis rates. Computational studies (e.g., COSMO-RS simulations) predict solvation effects, while experimental validation uses kinetic assays under controlled water activity. For example, compares half-lives in buffered aqueous systems versus hydrophobic ionic liquids to isolate solvent-driven degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.